molecular formula C14H19N3O3S B6693338 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole

4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole

Cat. No.: B6693338
M. Wt: 309.39 g/mol
InChI Key: VSBQVEYSRHVDEV-UHFFFAOYSA-N
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Description

4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole is a complex organic compound with a unique structure that combines a triazole ring with a benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzenesulfonyl precursor. This precursor is then reacted with a triazole derivative under specific conditions to form the final compound. Common reagents used in these reactions include ethylating agents, sulfonyl chlorides, and triazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-1H-1,2,4-triazole
  • 4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-3H-1,2,4-triazole

Uniqueness

4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a triazole ring and a benzenesulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(2-ethoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-5-20-13-6-11(4)12(10(2)3)7-14(13)21(18,19)17-8-15-16-9-17/h6-10H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBQVEYSRHVDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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